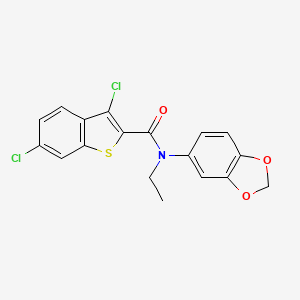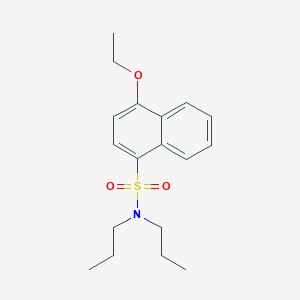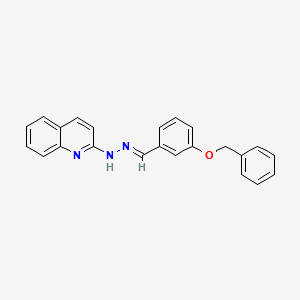
N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide, also known as CHX-1, is a chemical compound that has been studied for its potential use in scientific research. It is a hydrazinecarbothioamide derivative that has shown promise in various studies due to its unique structure and properties.
Mecanismo De Acción
The mechanism of action of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide involves the inhibition of the NF-κB pathway, which is a key regulator of inflammation and cancer cell growth. By inhibiting this pathway, N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide is able to reduce inflammation and inhibit the growth of cancer cells.
Biochemical and Physiological Effects:
N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines, which are key mediators of inflammation. Additionally, N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important in preventing the growth and spread of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide in lab experiments is its ability to inhibit the NF-κB pathway, which is a key regulator of inflammation and cancer cell growth. Additionally, N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been shown to have low toxicity and can be used at high concentrations without causing harm to cells. However, one limitation of using N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide in lab experiments is its limited solubility in water, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for the study of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide. One area of interest is the development of new formulations of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide that can improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential use of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide in treating other inflammatory diseases and types of cancer. Finally, the mechanism of action of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide needs to be further elucidated to better understand how it works and how it can be optimized for use in scientific research.
Métodos De Síntesis
The synthesis method of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide involves the reaction of cyclohexyl isocyanate with 2-hydroxy-2-methylpropanoic acid followed by the reaction with thiosemicarbazide. The resulting product is then cyclized to form N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide. This synthesis method has been optimized to produce high yields of N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide and has been used in various studies.
Aplicaciones Científicas De Investigación
N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been investigated for its potential use in various scientific research applications. It has been shown to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as rheumatoid arthritis. Additionally, N-cyclohexyl-2-(2-hydroxy-2-methylpropanoyl)hydrazinecarbothioamide has been studied for its potential use in treating cancer due to its ability to inhibit the growth of cancer cells.
Propiedades
IUPAC Name |
1-cyclohexyl-3-[(2-hydroxy-2-methylpropanoyl)amino]thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21N3O2S/c1-11(2,16)9(15)13-14-10(17)12-8-6-4-3-5-7-8/h8,16H,3-7H2,1-2H3,(H,13,15)(H2,12,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIAIAYZWCYMIMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)NNC(=S)NC1CCCCC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl 3-nitrobenzoate](/img/structure/B5758019.png)



![2-(2-chlorophenyl)-5-[(4-ethoxyphenyl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B5758048.png)




![3-methyl-6-(3-nitrophenyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B5758098.png)
![1-[(4-methoxy-3-methylphenyl)carbonothioyl]piperidine](/img/structure/B5758109.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-3,3-dimethylbutanamide](/img/structure/B5758111.png)
